molecular formula C15H23NO2 B14875779 3-(Benzylamino)-5,5-dimethylhexanoic acid

3-(Benzylamino)-5,5-dimethylhexanoic acid

Cat. No.: B14875779
M. Wt: 249.35 g/mol
InChI Key: RVNWEQPUOQFVQL-UHFFFAOYSA-N
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Description

3-(Benzylamino)-5,5-dimethylhexanoic acid is an organic compound that features a benzylamino group attached to a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-5,5-dimethylhexanoic acid typically involves the reaction of 5,5-dimethylhexanoic acid with benzylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can also help in scaling up the production while maintaining consistency and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-5,5-dimethylhexanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzylamino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

3-(Benzylamino)-5,5-dimethylhexanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-5,5-dimethylhexanoic acid involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their activity. The carboxylic acid group can also participate in ionic interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)-5,5-dimethylhexanoic acid: Similar structure but with an aminomethyl group instead of a benzylamino group.

    3-(Phenylamino)-5,5-dimethylhexanoic acid: Similar structure but with a phenylamino group instead of a benzylamino group.

Uniqueness

3-(Benzylamino)-5,5-dimethylhexanoic acid is unique due to the presence of the benzylamino group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with biological targets, making it a valuable molecule for medicinal chemistry and drug development.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

3-(benzylamino)-5,5-dimethylhexanoic acid

InChI

InChI=1S/C15H23NO2/c1-15(2,3)10-13(9-14(17)18)16-11-12-7-5-4-6-8-12/h4-8,13,16H,9-11H2,1-3H3,(H,17,18)

InChI Key

RVNWEQPUOQFVQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(CC(=O)O)NCC1=CC=CC=C1

Origin of Product

United States

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